molecular formula C14H11F4NO B1443424 (3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine CAS No. 472964-41-3

(3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine

Cat. No.: B1443424
CAS No.: 472964-41-3
M. Wt: 285.24 g/mol
InChI Key: NBNOQWGFAYSDDE-UHFFFAOYSA-N
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Description

(3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine is a useful research compound. Its molecular formula is C14H11F4NO and its molecular weight is 285.24 g/mol. The purity is usually 95%.
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Biological Activity

(3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine is a synthetic compound with a molecular formula of C14H11F4NO and a molecular weight of 285.24 g/mol. It is characterized by its unique trifluoromethoxy and fluorine substituents, which may influence its biological properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : [2-fluoro-4-[4-(trifluoromethoxy)phenyl]phenyl]methanamine
  • Canonical SMILES : C1=CC(=CC=C1C2=CC(=C(C=C2)CN)F)OC(F)(F)F

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an inhibitor for various biological targets. Below are some key findings regarding its activity:

Antiparasitic Activity

Recent studies have highlighted the potential of compounds similar in structure to this compound in inhibiting Plasmodium falciparum, the causative agent of malaria. Compounds that share structural motifs with this biphenyl derivative have demonstrated significant antiparasitic effects through inhibition of key metabolic pathways within the parasite, particularly targeting enzymes involved in the methylerythritol 4-phosphate (MEP) pathway .

Cytotoxicity and Selectivity

In vitro studies have assessed cytotoxicity against human cell lines, revealing that certain derivatives exhibit varying levels of toxicity. For instance, a related compound showed an IC50 value of 23.6 μM against P. falciparum, while demonstrating a lower IC50 of 0.8 μM against human hepatocytes (Hep G2), indicating a lack of specificity towards the parasite . Such findings underscore the importance of further structural optimization to enhance selectivity and reduce toxicity.

Study 1: Structure-Activity Relationship (SAR)

A comprehensive SAR study was conducted to explore modifications on the biphenyl structure that could enhance biological activity against P. falciparum. The study identified that specific substitutions at the phenyl rings significantly influenced inhibitory potency and metabolic stability. For example, introducing additional fluorine atoms enhanced binding affinity to target enzymes .

Research has indicated that compounds with similar structures can inhibit not only the MEP pathway but also other metabolic pathways in P. falciparum. This dual-targeting approach could be beneficial in circumventing resistance mechanisms commonly observed with traditional antimalarial drugs .

Data Tables

CompoundTargetIC50 (μM)Comments
Compound 1P. falciparum23.6 ± 6.4Moderate potency
Compound 2Hep G20.8 ± 0.2High cytotoxicity
Compound 3MEP PathwayN/ADual-targeting potential

Scientific Research Applications

Research into the biological activity of (3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine has primarily focused on its potential as an inhibitor for various biological targets. Below are key findings regarding its activity:

Antiparasitic Activity

Studies have indicated that compounds sharing structural motifs with this biphenyl derivative exhibit significant antiparasitic effects against Plasmodium falciparum, the causative agent of malaria. The mechanism involves inhibition of key metabolic pathways within the parasite, particularly targeting enzymes involved in the methylerythritol 4-phosphate (MEP) pathway.

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxicity of this compound against human cell lines. For instance, related compounds demonstrated varying levels of toxicity, with an IC50 value of 23.6 μM against P. falciparum and a lower IC50 of 0.8 μM against human hepatocytes (Hep G2). This suggests a lack of specificity towards the parasite, highlighting the need for further structural optimization to enhance selectivity and reduce toxicity.

Structure-Activity Relationship (SAR)

A comprehensive SAR study has been conducted to explore modifications on the biphenyl structure that could enhance biological activity against P. falciparum. Specific substitutions at the phenyl rings significantly influenced inhibitory potency and metabolic stability. For example:

  • Introducing additional fluorine atoms enhanced binding affinity to target enzymes.
  • Compounds with similar structures were found to inhibit both the MEP pathway and other metabolic pathways in P. falciparum, which could be beneficial in circumventing resistance mechanisms commonly observed with traditional antimalarial drugs.
CompoundTargetIC50 (μM)Comments
Compound 1P. falciparum23.6 ± 6.4Moderate potency
Compound 2Hep G20.8 ± 0.2High cytotoxicity
Compound 3MEP PathwayN/ADual-targeting potential

Properties

IUPAC Name

[2-fluoro-4-[4-(trifluoromethoxy)phenyl]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F4NO/c15-13-7-10(1-2-11(13)8-19)9-3-5-12(6-4-9)20-14(16,17)18/h1-7H,8,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNOQWGFAYSDDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)CN)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.